1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene
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Description
Indene derivatives are a significant area of research in organic chemistry due to their potential applications in material science, pharmaceuticals, and as catalysts in polymerization reactions. The compound appears to be a complex indene derivative with multiple substitutions, which could impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of indene derivatives, such as cationic nickel indenyl complexes and zirconium derivatives, involves sophisticated organometallic chemistry techniques. For example, Vollmerhaus et al. (1997) detailed the preparation and characterization of cationic complexes with 1-methylindenyl, showcasing the intricate steps involved in synthesizing such compounds (Vollmerhaus, Bélanger-Gariépy, & Zargarian, 1997).
Molecular Structure Analysis
The molecular structure of indene derivatives is often determined using X-ray crystallography, as demonstrated by Bandy et al. (1991), who elucidated the crystal structure of a zirconium compound derived from a chiral indene derivative (Bandy, Green, Gardiner, & Prout, 1991).
Chemical Reactions and Properties
Indene derivatives participate in various chemical reactions, including polymerization and cycloaddition reactions. For instance, Morton et al. (2014) synthesized olefin-bridged bis-(2-indenyl) metallocenes of titanium and zirconium, showcasing their reactivity and potential in catalyzing polymerization processes (Morton, Al-Shammari, Sun, Zhu, & Stephan, 2014).
Scientific Research Applications
Benzofulvene Derivatives and Polymer Properties
Benzofulvene derivatives related to 1-methylene-3-(4-methylphenyl)-1H-indene structures exhibit spontaneous thermoreversible polymerization, leading to polymers with unique properties. These polymers demonstrate variable degrees of π-stacking, nanostructured macromolecular aggregates, and high solubility in common organic solvents. The substituents play a crucial role in modulating properties like molecular weight, structure, thermoreversibility, and aggregation behavior of the polymers (Cappelli et al., 2007).
Ansa-Metallocene Complexes and Stereochemistry
Ansa-metallocene complexes involving ligands similar to 1-(1-methylethylidene)-3-{1-methyl-1-[1-(1-methylethylidene)-1H-inden-3-yl]ethyl}-1H-indene display unique stereochemical properties. The structural characteristics, such as the arrangement of ligands and the metal center's openness, significantly affect the complexes' behaviors and applications in areas like stereochemical control in catalysis and material synthesis (Halterman et al., 2000).
properties
IUPAC Name |
1-propan-2-ylidene-3-[2-(3-propan-2-ylideneinden-1-yl)propan-2-yl]indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28/c1-17(2)23-15-25(21-13-9-7-11-19(21)23)27(5,6)26-16-24(18(3)4)20-12-8-10-14-22(20)26/h7-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYHPTXCOXMXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=C(C2=CC=CC=C21)C(C)(C)C3=CC(=C(C)C)C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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